molecular formula C14H11NO3 B14538628 4-Methoxy-8-methyl-3H-phenoxazin-3-one CAS No. 62267-70-3

4-Methoxy-8-methyl-3H-phenoxazin-3-one

Cat. No.: B14538628
CAS No.: 62267-70-3
M. Wt: 241.24 g/mol
InChI Key: CQJGDIFSWZOVGT-UHFFFAOYSA-N
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Description

4-Methoxy-8-methyl-3H-phenoxazin-3-one is a chemical compound with the molecular formula C13H9NO3. It is a derivative of phenoxazinone, characterized by the presence of methoxy and methyl groups at the 4 and 8 positions, respectively. This compound is known for its vibrant color and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-8-methyl-3H-phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, one common method involves the reaction of 4-methoxyaniline with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8-methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenoxazinone derivatives, which can have different functional groups attached to the aromatic ring, altering their chemical and physical properties.

Scientific Research Applications

4-Methoxy-8-methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: The compound is employed in biochemical assays to study enzyme activities and cellular processes.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 4-Methoxy-8-methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s fluorescent properties also make it useful for imaging and tracking cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Resorufin methyl ether: Similar in structure but lacks the methyl group at the 8 position.

    Phenoxazinone: The parent compound without the methoxy and methyl substitutions.

    Methoxyresorufin: Another derivative with different substitution patterns.

Uniqueness

4-Methoxy-8-methyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and fluorescence characteristics.

Properties

CAS No.

62267-70-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-methoxy-8-methylphenoxazin-3-one

InChI

InChI=1S/C14H11NO3/c1-8-3-6-12-10(7-8)15-9-4-5-11(16)14(17-2)13(9)18-12/h3-7H,1-2H3

InChI Key

CQJGDIFSWZOVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C(=O)C=CC3=N2)OC

Origin of Product

United States

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